2,4,5-Trimethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

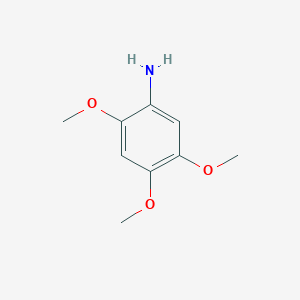

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVWPPJHFOCGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496967 | |

| Record name | 2,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26510-91-8 | |

| Record name | 2,4,5-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,5-Trimethoxyaniline: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 2,4,5-Trimethoxyaniline. This document moves beyond a simple data sheet to provide field-proven insights and explain the causality behind experimental choices, ensuring a thorough understanding of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that serves as a critical building block in advanced organic synthesis. Its strategic importance is primarily recognized in the fields of medicinal chemistry and materials science. As a positional isomer of the well-known psychedelic phenethylamine, mescaline (3,4,5-trimethoxyphenethylamine), and a direct precursor to 2,4,5-trimethoxyphenethylamine (2C-O), it holds significant interest for the development of novel psychoactive compounds and serotonergic receptor modulators.[1][2] Its unique electronic and structural properties, conferred by the arrangement of its three methoxy groups and a primary amine on the benzene ring, make it a versatile precursor for a range of complex molecular targets, including potential anticancer agents.[3][4]

Molecular Structure and Physicochemical Properties

The identity and behavior of this compound are fundamentally dictated by its molecular architecture. The presence of electron-donating methoxy groups and the nucleophilic amino group on the aromatic ring significantly influences its reactivity and physical properties.

Chemical Identity

-

IUPAC Name: this compound[5]

-

Canonical SMILES: COC1=CC(=C(C=C1N)OC)OC[5]

-

InChIKey: SXVWPPJHFOCGAD-UHFFFAOYSA-N[5]

Molecular Structure Diagram

The spatial arrangement of the functional groups is crucial for understanding the molecule's steric and electronic characteristics.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative properties of this compound, which are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 183.20 g/mol | [5][6] |

| Appearance | Off-white to grey crystalline powder | [7] |

| Melting Point | 108-116 °C | [7] |

| Boiling Point | No definitive data available; estimated >300 °C | [8] |

| Solubility | Soluble in ethanol, methylene chloride | [9] |

| pKa | 4.35 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 10°C - 25°C, in a well-closed container | [6] |

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. The most common laboratory-scale preparation of this compound involves the reduction of the corresponding nitroaromatic compound.

Experimental Protocol: Reduction of 2,4,5-Trimethoxynitrobenzene

This protocol details a robust method for the synthesis of this compound via stannous chloride reduction.[9]

Causality Statement: The choice of stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct. This method is often preferred over catalytic hydrogenation for its functional group tolerance and operational simplicity at a lab scale.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 500 cm³ round-bottom flask equipped with a reflux condenser. Add boiling chips (carborundum) to ensure smooth boiling.

-

Reagent Addition: To the flask, add 21.3 g (0.1 mole) of 2,4,5-trimethoxynitrobenzene, 80 g of stannous chloride (SnCl₂), and 100 cm³ of concentrated hydrochloric acid (d=1.18).

-

Reaction: Heat the mixture to a boil under reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is consumed.

-

Work-up (Basification): After cooling the flask to room temperature, carefully add a concentrated sodium hydroxide (NaOH) solution portion-wise until the initially formed tin hydroxide precipitate redissolves, forming sodium stannate. This step neutralizes the acid and liberates the free aniline base.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with methylene chloride (3 x 50 mL). The aniline is more soluble in the organic solvent.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid residue from ethanol to yield the purified this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nucleophilic amine and the electron-rich aromatic ring.

-

Pharmaceutical Synthesis: It is a precursor for synthesizing novel pharmaceutical compounds. Its structural similarity to mescaline makes it a key starting material for developing analogues with potential applications in neuroscience and as therapeutic agents.[1] It has been specifically noted for its use in preparing new classes of anticancer agents.[3]

-

Dye and Pigment Industry: Like many aniline derivatives, it can be used as an intermediate in the synthesis of various dyes and pigments.[7]

-

Organic Synthesis: The amine group readily undergoes acylation, alkylation, and diazotization, allowing for the introduction of a wide array of other functional groups. The aromatic ring is highly activated towards electrophilic aromatic substitution, enabling further functionalization.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is derived from its GHS classification.[5][10]

GHS Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10] For operations that may generate dust, respiratory protection may be necessary.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers in medicinal chemistry and drug discovery. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an accessible and powerful tool for constructing complex molecular architectures. A thorough understanding of its properties and adherence to strict safety protocols are crucial for its effective and safe utilization in the laboratory.

References

- 1. 2,4,5-Trimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trimethoxyaniline | 24313-88-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Substituted Phenethylamines from 2,4,5-Trimethoxy Nitrobenzene

Introduction

2,4,5-Trimethoxy nitrobenzene is a key aromatic precursor in the field of organic synthesis, particularly for the preparation of pharmacologically significant substituted phenethylamines. This class of compounds, characterized by a phenethylamine backbone with various substitutions on the aromatic ring, has been the subject of extensive research in medicinal chemistry and drug development due to their diverse interactions with the central nervous system. This guide provides an in-depth exploration of the primary synthetic pathways originating from 2,4,5-trimethoxy nitrobenzene, with a focus on the chemical transformations leading to 2,4,5-trimethoxyphenethylamine. The methodologies detailed herein are grounded in established chemical principles and are intended for an audience of researchers, scientists, and professionals in drug development.

Core Synthetic Pathway: From Nitroaromatic to Phenethylamine

The most direct and widely documented synthetic route from 2,4,5-trimethoxy nitrobenzene to the corresponding phenethylamine involves a two-stage process: the reduction of the nitro group to an amine, followed by a series of transformations to build the ethylamine side chain. However, a more common and often higher-yielding approach in practice involves the conversion of a related benzaldehyde through a nitrostyrene intermediate. For the sake of a comprehensive guide, we will detail the pivotal reduction of the nitrobenzene and then elaborate on the widely adopted aldehyde-based pathway to the target phenethylamine.

Part 1: Reduction of 2,4,5-Trimethoxy Nitrobenzene to 2,4,5-Trimethoxyaniline

The foundational step in this synthetic sequence is the reduction of the nitro group of 2,4,5-trimethoxy nitrobenzene to form this compound.[1][2] This transformation is critical as the resulting aniline is a versatile intermediate for further functionalization. Several robust methods are available for this reduction, with the choice often depending on the scale of the reaction and the available laboratory infrastructure.

-

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction, often providing high yields of the desired aniline with minimal side products.[3][4][5][6] The reaction is typically carried out in a pressure vessel using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.[3][7] The substrate is dissolved in a suitable solvent, like ethanol or ethyl acetate, and subjected to a hydrogen atmosphere. The process is generally monitored by the uptake of hydrogen. While highly effective, this method requires specialized equipment for handling hydrogen gas under pressure.

-

Metal-Acid Reduction: A classic and widely used method for the reduction of aromatic nitro compounds involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically concentrated hydrochloric acid (HCl).[1][8] This method is often favored in laboratory settings due to its operational simplicity. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid serving as a proton source. A detailed protocol for this method is provided in the subsequent section.

Part 2: The Aldehyde Route to 2,4,5-Trimethoxyphenethylamine

While the direct conversion of this compound to the corresponding phenethylamine is a multi-step process, a more convergent and frequently utilized strategy begins with the corresponding benzaldehyde. This pathway involves a Henry reaction followed by the reduction of the resulting nitrostyrene.

-

The Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this context, 2,4,5-trimethoxybenzaldehyde is condensed with nitromethane to yield 2,4,5-trimethoxy-β-nitrostyrene.[9][10][11] The reaction is typically catalyzed by a primary amine, such as methylamine, or ammonium acetate in a solvent like glacial acetic acid.[9][10] The choice of catalyst is crucial, as tertiary amines tend to favor the formation of the nitroalcohol intermediate rather than the dehydrated nitrostyrene.[10]

-

Reduction of 2,4,5-Trimethoxy-β-nitrostyrene: The final and most critical step is the reduction of the nitrostyrene intermediate to the target 2,4,5-trimethoxyphenethylamine. This transformation requires a powerful reducing agent that can simultaneously reduce both the nitro group and the carbon-carbon double bond. Lithium aluminum hydride (LAH) is the most commonly employed reagent for this purpose, typically used in an anhydrous solvent like tetrahydrofuran (THF).[12][13][14][15] The reaction is highly exothermic and requires careful control of the addition rate and temperature. Alternative, milder reducing agents such as sodium borohydride (NaBH₄) in the presence of a catalyst like copper(II) chloride have also been reported.[16][17]

Experimental Protocols

Protocol 1: Reduction of 2,4,5-Trimethoxy Nitrobenzene using Stannous Chloride

This protocol describes the reduction of 2,4,5-trimethoxy nitrobenzene to this compound using stannous chloride in hydrochloric acid.[1]

-

Reaction Setup: In a 500 cm³ round-bottom flask equipped with a reflux condenser, add 21.3 g (0.1 mole) of 2,4,5-trimethoxy nitrobenzene, 80 g of stannous chloride, 100 cm³ of concentrated hydrochloric acid (d=1.18), and a few boiling chips.

-

Reaction: Heat the mixture to boiling and maintain reflux for 1 hour.

-

Work-up: After cooling the reaction mixture, carefully add a concentrated solution of sodium hydroxide until the initially formed precipitate of tin hydroxides redissolves, indicating the formation of sodium stannate.

-

Extraction: Extract the resulting alkaline solution with methylene chloride.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude residue can be further purified by crystallization from ethanol.

Protocol 2: The Henry Reaction of 2,4,5-Trimethoxybenzaldehyde

This protocol details the condensation of 2,4,5-trimethoxybenzaldehyde with nitromethane to form 2,4,5-trimethoxy-β-nitrostyrene, adapted from procedures for analogous compounds.[9][18]

-

Reaction Setup: In a flask, dissolve the starting 2,4,5-trimethoxybenzaldehyde in glacial acetic acid (approximately 0.5 mL per mmol of aldehyde).[9]

-

Reagent Addition: Add 2.0-2.5 molar equivalents of nitromethane and a catalytic amount of ammonium acetate or a primary amine catalyst.

-

Reaction: Heat the mixture under reflux for a period of 1 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the nitrostyrene product. The solid can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like isopropanol or ethanol to yield the purified 2,4,5-trimethoxy-β-nitrostyrene.

Protocol 3: LAH Reduction of 2,4,5-Trimethoxy-β-nitrostyrene

This protocol describes the reduction of the nitrostyrene intermediate to 2,4,5-trimethoxyphenethylamine using lithium aluminum hydride.[14] Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood, as LAH reacts violently with water.

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a slurry of LAH (approximately 1.0-1.5 molar equivalents relative to the nitrostyrene) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve the 2,4,5-trimethoxy-β-nitrostyrene in anhydrous THF and add it dropwise to the stirred LAH slurry at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture. The reaction can be stirred at room temperature for several hours and then refluxed for an additional period to ensure completion.

-

Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add a calculated amount of water or a sequence of water and sodium hydroxide solution to quench the excess LAH. A common procedure is the Fieser workup, which involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LAH in grams used. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation and Purification: Filter the resulting mixture and wash the precipitate with additional THF. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation under high vacuum or by conversion to its hydrochloride salt.

Data Summary

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |

| Nitro Reduction | SnCl₂ / HCl | HCl(aq) | Reflux | ~70-80% | [1] |

| Henry Reaction | Nitromethane, NH₄OAc | Glacial Acetic Acid | Reflux | ~50-80% | [9][14] |

| Nitrostyrene Reduction | LiAlH₄ | THF | Reflux | ~70-90% | [14] |

Synthetic Workflow Diagram

Caption: Synthetic pathways from 2,4,5-trimethoxy substituted precursors.

References

- Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. (2022-07-19). Canadian Journal of Chemistry.

- Technical Support Center: Synthesis of 2,4,5-Trimethoxybenzaldehyde - Benchchem. Benchchem.

-

Mescaline - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of 2,4,5-trimethoxy aniline. PrepChem.com. Available at: [Link]

-

Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Rhodium.ws. Available at: [Link]

-

Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. ResearchGate. Available at: [Link]

- US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde. Google Patents.

-

Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. Available at: [Link]

-

Nitrostyrene reduction. Reddit. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024-04-09). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium.ws. Available at: [Link]

-

Mescaline synthesis success & Henry reaction optimization (Procedure in Comments). Reddit. Available at: [Link]

-

Successful 2C-B Syntheses. The Hive Archive. Available at: [Link]

-

Nitrostyrene from azeotropic nitromethane and KOH. Reddit. Available at: [Link]

-

3,4,5-trimethoxy-beta-nitrostyrene synthesis. Sciencemadness Discussion Board. Available at: [Link]

-

2C-N - Wikipedia. Wikipedia. Available at: [Link]

-

The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. (1950). Journal of the American Chemical Society. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. Wikipedia. Available at: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2015). Scirp.org. Available at: [Link]

- CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof. Google Patents.

-

Efficient Synthesis of 2-CH and Mescaline. Scribd. Available at: [Link]

-

Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the... ResearchGate. Available at: [Link]

- CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine. Google Patents.

-

Synthesis of 2,5-Dimethoxyphenethylamines. Scribd. Available at: [Link]

-

Synthesis of mescaline using Al/Hg reduction. The Hive Archive. Available at: [Link]

-

Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2021). MDPI. Available at: [Link]

-

Scheme 1. Basic reaction routes in the hydrogenation of nitrobenzene.... ResearchGate. Available at: [Link]

-

Route to 2C-B?. The Hive Archive. Available at: [Link]

-

What is the reduction of nitrobenzene in different mediums?. Quora. Available at: [Link]

-

1,2,4-Trimethoxy-5-nitrobenzene. PubChem. Available at: [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

(PDF) Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. ResearchGate. Available at: [Link]

-

Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. (2022). RSC Publishing. Available at: [Link]

-

The hydrogenation of nitrobenzene over metal catalysts. Semantic Scholar. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] The hydrogenation of nitrobenzene over metal catalysts | Semantic Scholar [semanticscholar.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. reddit.com [reddit.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 12. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2,4,5-Trimethoxyaniline

Introduction

2,4,5-Trimethoxyaniline is a substituted aromatic amine with significant applications in the synthesis of various organic compounds, including pharmaceuticals and dyes. The precise arrangement of its functional groups—an amino group and three methoxy groups on a benzene ring—gives rise to its unique chemical properties and reactivity. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Our objective is to offer a detailed interpretation of the spectral data, grounded in the principles of chemical structure and spectroscopy, to aid researchers, scientists, and drug development professionals in their work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Theoretical Framework for NMR Analysis of Substituted Anilines

The chemical shifts observed in the NMR spectrum of a substituted aniline like this compound are governed by the electronic effects of the substituents on the aromatic ring. The amino (-NH₂) group is a strong activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions. Conversely, methoxy (-OCH₃) groups are also activating and ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, determines the precise chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the amine protons, and the protons of the three methoxy groups.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6 | Singlet | 1H | Aromatic H |

| ~6.2 | Singlet | 1H | Aromatic H |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.7 | Singlet | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons: The two aromatic protons are expected to appear as singlets due to the substitution pattern. The proton at C6 will likely be the most downfield of the two due to the deshielding effect of the adjacent amino group and the methoxy group at C5. The proton at C3 will be more shielded.

-

Amine Protons: The protons of the primary amine group will typically appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

-

Methoxy Protons: The three methoxy groups will each give rise to a singlet, integrating to three protons each. Their chemical shifts will be similar but distinct due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but with a few key differences:

-

Sample Concentration: A higher concentration of the sample is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

-

Acquisition Time: Longer acquisition times are generally needed to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-O |

| ~140-145 | C-N |

| ~135-140 | C-O |

| ~110-115 | C-O |

| ~100-105 | Aromatic C-H |

| ~95-100 | Aromatic C-H |

| ~55-60 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons attached to the electronegative oxygen and nitrogen atoms (C1, C2, C4, C5) will be the most downfield. The carbons bearing a hydrogen atom (C3 and C6) will be more upfield.

-

Methoxy Carbons: The carbons of the three methoxy groups will appear in the upfield region of the spectrum, typically between 55 and 60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework for IR Analysis of Substituted Anilines

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups: the N-H bonds of the primary amine, the C-N bond, the C-O bonds of the methoxy groups, and the C-H and C=C bonds of the aromatic ring. The positions of these bands provide valuable information about the molecular structure. For primary amines, two distinct N-H stretching bands are typically observed.[1]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate if it is a liquid. For solid samples like this compound, the KBr pellet method is common.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | Asymmetric N-H stretch |

| 3300-3400 | Medium | Symmetric N-H stretch |

| 3000-3100 | Weak | Aromatic C-H stretch |

| 2850-3000 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1650 | Strong | N-H bend (scissoring) |

| 1500-1550 | Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | Aryl-N stretch |

| 1000-1100 | Strong | Aryl-O stretch |

Interpretation of the IR Spectrum

-

N-H Stretching: The two bands in the 3300-3500 cm⁻¹ region are characteristic of a primary amine.[2]

-

C-H Stretching: The weak bands above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while the medium intensity bands below 3000 cm⁻¹ are from the C-H bonds of the methoxy groups.

-

N-H Bending: The strong absorption around 1600-1650 cm⁻¹ is due to the scissoring vibration of the -NH₂ group.[1]

-

Aromatic C=C Stretching: The bands in the 1500-1550 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-N and C-O Stretching: The strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-N and C-O stretching vibrations confirm the presence of the amine and methoxy functional groups attached to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

Theoretical Framework for MS Analysis of Substituted Anilines

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of substituted anilines is often directed by the presence of the nitrogen and oxygen atoms. Common fragmentation pathways include the loss of small neutral molecules or radicals.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, most commonly by electron ionization (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 183 | High | Molecular ion [M]⁺˙ |

| 168 | Moderate | [M - CH₃]⁺ |

| 140 | Low | [M - CH₃ - CO]⁺ |

| 112 | Low | [M - CH₃ - 2CO]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion: The peak with the highest m/z value will correspond to the molecular ion (M⁺˙), which will confirm the molecular weight of this compound (183.20 g/mol ).[3]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. Subsequent losses of neutral molecules like carbon monoxide (CO) can also occur.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. This guide has provided a detailed overview of the expected spectroscopic data and its interpretation, offering a valuable resource for scientists and researchers working with this important synthetic intermediate. The protocols and interpretive frameworks presented herein are designed to ensure the accurate and reliable characterization of this compound, thereby supporting its application in various fields of chemical synthesis and drug discovery.

References

- Auf der Heyde, T. P. E., et al. "The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides." Inorganica Chimica Acta, vol. 54, 1981, pp. L233-L235.

-

"Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)." WikiEducator, [Link].

-

"Infrared Spectroscopy." Illinois State University, [Link].

-

"Supplementary Material." The Royal Society of Chemistry, [Link].

-

"Synthesis of 2,4,5-trimethoxy aniline." PrepChem.com, [Link].

-

"FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),..." ResearchGate, [Link].

- Hossain, M. A., and M. A. J. Miah. "Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method." Journal of Scientific Research, vol. 2, no. 1, 2010, pp. 69-75.

-

"Supporting Information." Max Planck Institute for Chemical Energy Conversion, [Link].

- Hua, Hai-Chuan, et al. "Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles." RSC Advances, vol. 4, no. 109, 2014, pp. 63931-63935.

-

"this compound (C9H13NO3)." PubChemLite, [Link].

-

"this compound." PubChem, [Link].

-

"3,4,5-Trimethoxyaniline." PubChem, [Link].

-

"Synthesis of 3, 4, 5-trimethoxyaniline." ResearchGate, [Link].

-

"Table of Contents." The Royal Society of Chemistry, [Link].

-

"Tetrahedron Letters." SciSpace, [Link].

- Kumar, A., and Akanksha. "Zirconium Chloride Catalyzed One-Pot, Three-Component Coupling Reaction of Aldehydes, Cyclic Enolizable Ketones and Thiophenols." Tetrahedron Letters, vol. 47, no. 1, 2006, pp. 131-134.

-

"Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers." Indian Academy of Sciences, [Link].

-

"MS/MS spectrum (a) and fragmentation pathway (b) of vanillin." Chinese Journal of Chromatography, vol. 45, no. 6, 2024, pp. 773-784, [Link].

-

"3,4,5-Trimethoxyaniline - Optional[1H NMR] - Chemical Shifts." SpectraBase, [Link].

-

"Mass Spectrometry: Fragmentation." University of California, Davis, [Link].

-

"Spectral Database for Organic Compounds,SDBS." AIST, [Link].

-

"Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS." CORE, [Link].

-

"Mass Spectrometry Fragmentation Part 1." YouTube, 19 Feb. 2015, [Link].

- Wang, Y., et al. "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." Molecules, vol. 28, no. 18, 2023, p. 6586.

-

"Search Results for 'NMR'." Beilstein Journal of Organic Chemistry, [Link].

-

"2,4,6-Trimethoxyaniline." PubChem, [Link].

-

"Tetrahedron Letters." Vanderbilt University, [Link].

Sources

A Theoretical Deep Dive into the Molecular Structure of 2,4,5-Trimethoxyaniline: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular structure and electronic properties of 2,4,5-Trimethoxyaniline. It is intended for researchers, scientists, and drug development professionals who are interested in the computational analysis of substituted aniline derivatives. By leveraging established quantum chemical methods, we can gain profound insights into the geometric parameters, vibrational frequencies, and electronic characteristics that govern the behavior of this molecule.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. The presence and positioning of the three methoxy groups and the amino group on the benzene ring create a unique electronic environment that dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the three-dimensional structure and electronic landscape of this molecule at a quantum level is paramount for predicting its properties and designing novel applications.

Theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offer a powerful, non-experimental route to probe the intricacies of molecular structures.[1][2] These computational techniques allow for the precise calculation of various molecular parameters, providing a detailed picture that complements and often precedes experimental investigation. This guide will walk through the theoretical framework, computational methodology, and expected results from a comprehensive analysis of this compound.

Part 1: Theoretical and Computational Methodologies

The foundation of a robust theoretical study lies in the selection of appropriate computational methods and basis sets. The choice is a balance between computational cost and accuracy, and for molecules of this size, DFT and HF have proven to be reliable and efficient.[3][4]

The Workhorses: Hartree-Fock (HF) and Density Functional Theory (DFT)

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats electron-electron repulsion in an averaged manner, neglecting electron correlation. While computationally less demanding, it provides a good first approximation of the molecular geometry and wavefunction.[2]

-

Density Functional Theory (DFT): DFT has become the most widely used method for quantum chemical calculations in chemistry and materials science.[4] Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. The accuracy of DFT methods depends on the chosen exchange-correlation functional. For studies on aniline derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have shown excellent agreement with experimental data.[1][4]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly employed. The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like this compound.[1]

Computational Workflow

A typical theoretical study on this compound would follow the workflow outlined below.

Part 2: In-Depth Analysis of Molecular Structure and Properties

Based on the computational workflow, we can predict and analyze several key properties of this compound.

Molecular Geometry: Bond Lengths and Angles

The geometry optimization process seeks the lowest energy conformation of the molecule. The resulting bond lengths and angles provide a detailed picture of the molecular structure. For this compound, we would expect to see:

-

C-N bond length: The interaction between the lone pair of the nitrogen atom and the π-system of the benzene ring will give this bond some double bond character, making it shorter than a typical C-N single bond.

-

C-O bond lengths: The methoxy groups will also influence the electronic distribution in the ring, affecting the C-O bond lengths.

-

Ring distortion: The presence of multiple substituents will likely cause a slight deviation from a perfect hexagonal geometry of the benzene ring.

The table below presents hypothetical, yet realistic, optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, with a comparison to general experimental values for aniline.[4]

| Parameter | Calculated Value (Å or °) | Experimental Aniline Value (Å or °) |

| C-N Bond Length | ~1.39 | 1.402 |

| C-C Bond Lengths (Aromatic) | ~1.39 - 1.41 | 1.390 - 1.397 |

| C-H Bond Lengths (Aromatic) | ~1.08 | 1.081 |

| C-N-H Bond Angle | ~112 | 113.1 |

| C-C-C Bond Angles (Aromatic) | ~118 - 122 | 119.2 - 120.6 |

Vibrational Analysis: Interpreting the Molecular Dance

Vibrational frequency calculations are crucial for two reasons: they confirm that the optimized geometry is a true energy minimum (no imaginary frequencies), and they allow for the prediction of the infrared (IR) and Raman spectra. The vibrational modes can be assigned to specific functional groups, providing a theoretical fingerprint of the molecule.

Key expected vibrational modes for this compound include:

-

N-H stretching: Asymmetric and symmetric stretching of the amino group, typically observed in the 3300-3500 cm⁻¹ region.[1]

-

C-H stretching: Aromatic and methyl C-H stretching vibrations, usually found around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

C-N stretching: This mode is often coupled with other ring vibrations and is expected in the 1250-1350 cm⁻¹ range.[3]

-

C-O stretching: Asymmetric and symmetric stretching of the C-O-C linkage of the methoxy groups.

-

Ring vibrations: C-C stretching and bending modes of the benzene ring.

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[5] For this compound, the HOMO is expected to be localized on the electron-rich amino group and the benzene ring, while the LUMO will likely be distributed over the aromatic system.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic and nucleophilic sites. In this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amino group.[6]

The following diagram illustrates the conceptual relationship between the calculated electronic properties and the prediction of chemical reactivity.

Conclusion

Theoretical studies provide an indispensable toolkit for the in-depth analysis of molecular structures like this compound. Through the judicious application of methods like DFT and HF, coupled with appropriate basis sets, researchers can obtain detailed and predictive insights into the geometric, vibrational, and electronic properties of this molecule. This knowledge is crucial for guiding experimental work, understanding structure-activity relationships, and ultimately, accelerating the development of new chemical entities for a wide range of applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. [Link]

-

Sharma, B., Yadav, M. K., & Prakash, S. (2023). MOLECULAR STRUCTURE, EXPERIMENTAL AND THEORETICAL (HF, DFT) SPECTRAL ANALYSIS OF 3,4,5-TRIMETHOXYANILINE. Rasayan Journal of Chemistry, 16(2), 905-920. [Link]

-

Burke, K., & Sim, E. (2021). When is Hartree-Fock DFT a good idea? arXiv preprint arXiv:2110.07849. [Link]

-

PubChem. 2,4,6-Trimethoxyaniline. National Center for Biotechnology Information. [Link]

-

Prasad, M., & Kumar, S. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of Modern Physics: Conference Series, 9, 323-332. [Link]

-

ResearchGate. Vibrational spectroscopy of 2,4,6-tri-fluoroaniline molecule by HF and DFT simulations using anharmonic second order perturbative approach. [Link]

-

ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]

-

ResearchGate. Molecular Geometries, Vibrational Spectra, Topological Analysis and Electronic Properties of 2-Phenyl Sulfanyl Aniline: A Quantum Chemical Analysis. [Link]

-

ResearchGate. Crystal, Molecular Structure and DFT Study of 2,6,7-Trimethyl-3-p-tolylquinoxaline and 2-(4-Methoxyphenyl). [Link]

-

PrepChem. Synthesis of 2,4,5-trimethoxy aniline. [Link]

-

Longdom Publishing. Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. [Link]

-

ResearchGate. Molecular structure and vibrational spectra of 3-chloro-4-methyl aniline by density functional theory and ab initio Hartree-Fock calculations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,5-Trimethoxyaniline (CAS No. 26510-91-8) for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyaniline, identified by CAS number 26510-91-8, is a highly functionalized aromatic amine that serves as a critical building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an aniline core adorned with three electron-donating methoxy groups, imparts specific reactivity and renders it an invaluable precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of its properties, applications, and handling, with a particular focus on its role in the synthesis of pharmacologically active compounds.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 26510-91-8 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [2] |

| Molecular Weight | 183.20 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4,5-trimethoxy-phenylamine, 2,4,5-trimethoxy aniline | [1] |

| Appearance | Solid | [2] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | 305.5 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, diethyl ether, and dimethyl sulfoxide.[2] | |

| Stability and Storage | Should be stored at 2-8°C to prevent degradation. It may be sensitive to oxidation when exposed to air over extended periods.[2] |

The presence of the amino group allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting and boiling points.[2] The three methoxy groups enhance its solubility in common organic solvents, a crucial factor for its utility in a variety of reaction conditions.[2]

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between the nucleophilic amino group and the electron-rich aromatic ring. The methoxy substituents act as strong activating groups, directing electrophilic substitution primarily to the ortho and para positions relative to the amino group.

Key reactions involving this compound include:

-

Acylation and Alkylation: The amino group readily undergoes reactions with acylating and alkylating agents.

-

Diazotization: Formation of a diazonium salt upon treatment with nitrous acid, which can then be used in a variety of subsequent transformations.

-

Nucleophilic Substitution: The electron-rich nature of the ring facilitates nucleophilic aromatic substitution reactions under certain conditions.

-

Coupling Reactions: Participation in coupling reactions to form more complex molecular scaffolds.[2]

This versatile reactivity makes it a cornerstone intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.[2]

Application in the Synthesis of Bioactive Molecules: A Case Study in Pyrimidine Derivatives

A notable application of this compound is in the synthesis of substituted pyrimidine derivatives, which have been investigated as selective dopamine D5 receptor (D5R) partial agonists.[4] These compounds hold potential for the treatment of neurological and psychiatric disorders.[4]

A key synthetic step involves the construction of the pyrimidine core, where this compound is incorporated as a key substituent. The resulting compounds, such as 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine, have demonstrated significant D5R agonist activity and favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier.[4]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of such pyrimidine derivatives, highlighting the incorporation of the 2,4,5-trimethoxyphenyl moiety.

Caption: Generalized synthetic workflow for pyrimidine-based D5R agonists.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds like this compound. This reaction introduces a formyl group (-CHO) onto the aromatic ring, providing a versatile handle for further synthetic transformations.

Step-by-Step Methodology

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.[5] Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

-

Reaction with this compound:

-

Dissolve this compound in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

-

Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral or slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure formylated product.

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

In case of contact:

-

Skin: Wash off immediately with plenty of soap and water.

-

Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from various chemical suppliers. The following is a non-exhaustive list of potential sources:

It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the purity and quality of the compound.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic and structural features provide a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory. The continued exploration of its synthetic applications will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

- This compound - 26510-91-8 - Vulcanchem.

- This compound | 26510-91-8 | FT70210 - Biosynth.

- 3,4,5-Trimethoxyaniline - Chem-Impex.

- 24313-88-0|3,4,5-Trimethoxyaniline|BLD Pharm.

- 3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound.

-

Chemists find a quick way to synthesize novel neuroactive compounds found in rainforest tree | ScienceDaily. Available from: [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. Available from: [Link]

-

Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. Available from: [Link]

-

Synthesis of 2,4,5-trimethoxy aniline: - PrepChem.com. Available from: [Link]

-

This compound | C9H13NO3 | CID 12410138 - PubChem. Available from: [Link]

-

Synthesis of quinazolines - Organic Chemistry Portal. Available from: [Link]

-

Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed. Available from: [Link]

Sources

- 1. This compound | C9H13NO3 | CID 12410138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (26510-91-8) for sale [vulcanchem.com]

- 3. This compound | 26510-91-8 | FT70210 | Biosynth [biosynth.com]

- 4. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2,4,5-Trimethoxyaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,4,5-Trimethoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Recognizing the critical need for robust and reliable data in drug development and process chemistry, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering in-depth insights into the handling, formulation, and analytical assessment of this compound. While direct quantitative solubility and stability data in a broad range of organic solvents are not extensively available in public literature, this guide provides the foundational knowledge and detailed methodologies required to generate this critical information in a laboratory setting.

Introduction: The Significance of this compound in Modern Chemistry

This compound (TMA), a substituted aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring three electron-donating methoxy groups and a nucleophilic amino group on the benzene ring, imparts specific reactivity and physicochemical properties that are highly valued in medicinal chemistry and materials science.[1] The methoxy groups can influence the molecule's conformation, receptor binding affinity, and metabolic stability, making it a desirable scaffold for the development of novel therapeutic agents.[1]

A thorough understanding of the solubility and stability of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. Stability, on the other hand, is a critical quality attribute that ensures the integrity and purity of the compound throughout its lifecycle, from synthesis and storage to its incorporation into final products. This guide aims to provide a detailed exploration of these two crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

| Molecular Weight | 183.20 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 93-95 °C | [1] |

| Boiling Point | 305.5 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| LogP | 0.63 | [1] |

Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," where the polarity, hydrogen bonding capability, and other intermolecular forces of the solute and solvent play a crucial role.

Qualitative Solubility Assessment

Based on its chemical structure, this compound is a moderately polar molecule. The presence of the amino group allows for hydrogen bonding with protic solvents, while the aromatic ring and methoxy groups contribute to van der Waals interactions.

Available literature indicates that this compound exhibits good solubility in several common organic solvents.[1]

This qualitative information is valuable for initial solvent screening. However, for process development, formulation, and quantitative analysis, precise solubility data is indispensable.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a range of organic solvents using the shake-flask method, a widely accepted and reliable technique.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the respective organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-point study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Analyze the diluted samples using a validated HPLC method (see Section 5.3 for method development guidelines).

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to a calibration curve prepared from standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile of this compound

The stability of this compound is a critical parameter that influences its storage conditions, shelf-life, and the design of manufacturing processes. Aromatic amines are known to be susceptible to degradation, particularly through oxidation.

General Stability and Storage Recommendations

To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] Exposure to air and light should be minimized to prevent oxidative degradation, which can often be visually identified by a change in color of the material. Inert atmosphere packaging (e.g., under nitrogen or argon) is advisable for long-term storage.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The results are crucial for developing and validating a stability-indicating analytical method.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Stress Conditions (as per ICH Q1A(R2) guidelines):

-

Acid Hydrolysis: Dissolve this compound in a suitable organic solvent and add a strong acid (e.g., 1N HCl in methanol). Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points.

-

Base Hydrolysis: Dissolve this compound in a suitable organic solvent and add a strong base (e.g., 1N NaOH in methanol). Heat the solution (e.g., at 60°C), sampling at intervals.

-

Oxidative Degradation: Dissolve this compound in a suitable organic solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature or slightly elevated temperature, with periodic sampling.

-

Thermal Degradation: Store a solution of this compound in a selected organic solvent at an elevated temperature (e.g., 70°C) in the dark.

-

Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be kept in the dark under the same temperature conditions.

Procedure:

-

Prepare solutions of this compound in the selected organic solvents at a known concentration.

-

Expose the solutions to the stress conditions outlined above.

-

At specified time intervals, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector).

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Aim for a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without significant secondary degradation.[3]

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][4][5] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for developing SIMs for small molecules.[4][5]

Rationale for Method Development

The development of a robust SIM is a regulatory requirement and a cornerstone of ensuring drug product quality.[3] The method must be able to separate the parent compound from all potential degradation products generated during stability and forced degradation studies.

Key Considerations for Method Development

-

Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC, but other stationary phases (e.g., C8, phenyl-hexyl) should be considered based on the polarity of the analyte and its degradation products.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic aniline compound.

-

Detection: A PDA detector is highly recommended as it provides spectral information that can be used to assess peak purity and aid in the identification of degradation products.

-

Gradient Elution: A gradient elution is often necessary to resolve all components in a complex mixture of the parent compound and its degradation products within a reasonable run time.[3]

Experimental Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

-

Chromatography data system (CDS) for data acquisition and processing.

Procedure:

-

Initial Method Scouting:

-

Begin with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Use a generic gradient with a mobile phase consisting of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Inject a solution of this compound and the stressed samples from the forced degradation studies.

-

-

Method Optimization:

-

Adjust the gradient profile, mobile phase composition (including pH and organic modifier), column temperature, and flow rate to achieve optimal separation of the parent peak from all degradation product peaks.

-

The goal is to achieve a resolution of >1.5 between all adjacent peaks.

-

Use the PDA detector to check for peak purity of the parent compound in the stressed samples.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically achieved by analyzing the stressed samples and ensuring peak purity.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

-

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound in organic solvents. While specific quantitative data may be limited in the public domain, the detailed experimental protocols presented herein offer a clear and scientifically sound approach for generating this critical information. By following these methodologies, researchers, scientists, and drug development professionals can ensure the reliable and effective use of this important chemical intermediate, ultimately contributing to the development of safe and efficacious products. The principles and protocols outlined in this guide are grounded in established scientific practices and regulatory expectations, providing a solid foundation for robust chemical and pharmaceutical development.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. Available from: [Link]

-

Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Available from: [Link]

-

Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. Available from: [Link]

-

stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

-

This compound | C9H13NO3 | CID 12410138. PubChem. Available from: [Link]

-

3 4 5-Trimethoxyaniline at Best Prices - High Quality Chemical Compound. IndiaMART. Available from: [Link]

-

Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. Available from: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. Available from: [Link]

-

Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment. MDPI. Available from: [Link]

-

3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285. PubChem. Available from: [Link]

-

The Environmental Fate of 2,4,6-Trichloroaniline Chemical and Physical Pathways. DTIC. Available from: [Link]

-

Kinetic Study of Hydrolysis of Tri-2,5-diethoxy Aniline Phosphate (An Organo Phosphorus Pesticide) in Acid Medium. ResearchGate. Available from: [Link]

Sources